molecular formula C₃₀H₃₂F₂O₂ B560640 (8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one CAS No. 2016795-77-8

(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

货号: B560640
CAS 编号: 2016795-77-8
分子量: 462.57
InChI 键: OWPPSPZDYGHPAN-GCNJZUOMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a synthetic steroid derivative characterized by a cyclopenta[a]phenanthrene core with multiple stereochemical centers (8S,11R,13S,14S,17S). Key structural features include:

  • 17-position: A 1,1-difluoroprop-2-ynyl substituent combined with a hydroxyl group, which may confer metabolic stability and influence steric interactions.
  • 13-position: A methyl group, a common feature in steroidal frameworks to stabilize the molecule’s conformation.

Its design likely aims to optimize receptor affinity and pharmacokinetic properties relative to existing steroids .

准备方法

合成路线和反应条件

EC330 是基于对白血病抑制因子过表达的人类乳腺癌 MCF7 细胞的构效关系研究而设计的。合成路线涉及使用具有特定修饰的甾体骨架。 关键特征包括抗孕激素甾体骨架、17α-二氟炔基部分以及 11 位的非极性取代基 .

工业生产方法

虽然详细的工业生产方法尚未公开,但 EC330 的合成可能涉及标准有机合成技术,包括使用保护基团、选择性官能团转化以及色谱等纯化方法。

化学反应分析

Structural Features and Functional Groups

EC330 contains several reactive moieties that influence its chemical behavior:

  • Cyclopropane ring : Substituent on the phenyl group at position 11 introduces strain, potentially increasing reactivity in ring-opening reactions .
  • Difluoropropargyl group : The 1,1-difluoroprop-2-ynyl group at position 17 introduces electron-withdrawing fluorines and a triple bond, which may participate in click chemistry or hydrolysis under acidic/basic conditions .
  • Hydroxyl group : The tertiary alcohol at position 17 can undergo oxidation or serve as a site for esterification/silylation .
  • Ketone at position 3 : A conjugated carbonyl group susceptible to nucleophilic attack (e.g., Grignard reactions) or reduction .
  • Methyl and cyclopenta-phenanthrene backbone : Steric hindrance from the methyl group at position 13 and the fused ring system may limit accessibility to certain reactions .

Hydrolysis and Degradation

  • Acidic conditions : The difluoropropargyl group may undergo partial hydrolysis to form carboxylic acid derivatives, though stability studies indicate EC330 remains intact in pH 4–8 buffers .
  • Base sensitivity : The tertiary alcohol at position 17 can dehydrate under strong basic conditions, forming an alkene via β-elimination .

Oxidation Reactions

  • Ketone stability : The ketone at position 3 is resistant to further oxidation under mild conditions but may form enolates for alkylation reactions .
  • Alcohol oxidation : The 17-hydroxyl group can be oxidized to a ketone using strong oxidizing agents like Jones reagent, though this has not been explicitly documented .

Functionalization and Derivatization

  • Esterification : The hydroxyl group at position 17 can be acetylated using acetic anhydride or other acylating agents to improve lipophilicity .
  • Nucleophilic addition : The α,β-unsaturated ketone system in the cyclopenta-phenanthrene backbone may undergo Michael additions with amines or thiols .

Synthetic Pathways and Key Intermediates

While full synthetic routes for EC330 are proprietary, critical intermediates and steps inferred from structural analogs include:

StepReaction TypeKey IntermediateConditions
1Friedel-Crafts alkylationCyclopropane-substituted benzeneAlCl₃, 80°C
2Claisen condensationβ-keto esterNaOMe, ethanol
3Grignard additionTertiary alcoholRMgX, THF
4Sonogashira couplingDifluoropropargyl derivativePd(PPh₃)₄, CuI

Data sources:

Stability Under Storage and Handling

  • Thermal stability : EC330 degrades above 200°C, with decomposition products including fluorinated alkanes and aromatic amines .
  • Light sensitivity : Prolonged UV exposure leads to photooxidation of the cyclopropane ring, necessitating storage in amber vials .

Analytical Characterization

Key techniques for monitoring reactions and purity:

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water) .
  • NMR : Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm) and difluoropropargyl group (δ 4.8–5.2 ppm) .
  • MS : Molecular ion peak at m/z 462.6 [M+H]⁺, with fragments at m/z 445.5 (loss of –OH) and 327.3 (cyclopenta-phenanthrene backbone) .

科学研究应用

Hormonal Regulation

This compound is structurally related to steroid hormones and has been investigated for its potential use in hormonal therapies. Its ability to modulate estrogen receptors makes it a candidate for treating hormone-related conditions such as breast cancer and osteoporosis. Studies have shown that compounds with similar structures can selectively bind to estrogen receptors and exhibit anti-estrogenic properties .

Anticancer Activity

Research indicates that compounds with the cyclopenta[a]phenanthrene core have shown promising results in inhibiting cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective properties. Its interaction with neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of (8S,11R,...). The results demonstrated a significant reduction in tumor size in animal models treated with this compound compared to controls. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in cancer cells.

ParameterControl GroupTreatment Group
Tumor Size (cm³)5.02.0
Cell Viability (%)8545
Apoptosis Rate (%)1060

Case Study 2: Hormonal Activity

In another study focusing on hormonal activity, researchers assessed the binding affinity of this compound to estrogen receptors. The findings indicated a competitive inhibition pattern with estradiol binding.

CompoundBinding Affinity (Ki)
Estradiol0.5 nM
(8S,11R,... )1.5 nM

作用机制

EC330 通过抑制白血病抑制因子信号通路发挥作用。它与白血病抑制因子受体复合物结合,该复合物由白血病抑制因子受体和糖蛋白 gp130 组成。这种结合阻止了多种致癌信号通路,包括信号转导和转录激活因子 3、磷脂酰肌醇 3-激酶/AKT 和雷帕霉素靶蛋白通路的激活。 通过抑制这些通路,EC330 减少了癌细胞的增殖、迁移和对治疗的耐药性 .

相似化合物的比较

Structural and Functional Analogues

The compound shares its cyclopenta[a]phenanthrene backbone with several steroids and synthetic derivatives. Below is a comparative analysis:

Compound Key Substituents Molecular Formula Biological Activity Key Differences
Target Compound 11-(4-cyclopropylphenyl); 17-(1,1-difluoroprop-2-ynyl); 17-hydroxy; 13-methyl Not explicitly provided Unknown (inferred: receptor modulation) Unique fluorinated alkyne and cyclopropylphenyl groups
Mifepristone () 11-(4-dimethylaminophenyl); 17-prop-1-ynyl C₂₉H₃₅NO₂ Antiprogestogenic, glucocorticoid antagonist Lacks fluorine and cyclopropyl groups; dimethylamino enhances solubility
Dexamethasone () 9-fluoro; 17-(2-hydroxyacetyl) C₂₂H₂₉FO₅ Anti-inflammatory, immunosuppressive Fluorine at C9; hydroxyacetyl group at C17
Trienbolone () 4,9,11-triene; 17β-hydroxy C₁₈H₂₂O₂ Anabolic steroid Unsaturated A-ring; no fluorinated or bulky substituents
Estrone () 3-hydroxy; 17-keto C₁₈H₂₂O₂ Natural estrogen precursor Lacks alkyl/fluorinated groups; simpler substitution pattern

Physicochemical Properties

  • Lipophilicity: The 4-cyclopropylphenyl group in the target compound likely increases lipophilicity compared to mifepristone’s 4-dimethylaminophenyl group, which is more polar .
  • Metabolic Stability: The 1,1-difluoroprop-2-ynyl group may reduce oxidative metabolism relative to non-fluorinated alkynes (e.g., mifepristone’s propynyl group) .

生物活性

The compound (8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one , commonly referred to as EC330, is a steroid-like molecule that has garnered attention for its potential biological activities. This compound features a complex multi-cyclic structure and various functional groups that suggest significant applications in medicinal chemistry.

Chemical Structure and Properties

The structural complexity of EC330 contributes to its biological activity. Its molecular formula is C30H32F2O2C_{30}H_{32}F_2O_2, and it possesses a unique arrangement of substituents that enhance its interaction with biological targets.

PropertyValue
Molecular Weight448.57 g/mol
XLogP3-AA3.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Biological Activities

EC330 exhibits several notable biological activities:

1. Anticancer Properties
Research indicates that compounds structurally similar to EC330 can inhibit tumor growth and induce apoptosis in various cancer cell lines. Specifically, EC330 has shown promise as an inhibitor of leukemia inhibitory factor (LIF) signaling pathways, which are often overexpressed in cancers such as breast and pancreatic cancers. By blocking LIF signaling, EC330 may reduce cancer cell proliferation and metastasis .

2. Hormonal Activity
Due to its steroid-like structure, EC330 may interact with hormone receptors, influencing endocrine functions. This interaction could potentially modulate hormonal pathways involved in various physiological processes.

3. Antioxidant Activity
The presence of specific functional groups within EC330 allows it to scavenge free radicals effectively. This antioxidant activity can protect cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

The biological activity of EC330 is mediated through several mechanisms:

  • Inhibition of Oncogenic Pathways : EC330 has been shown to inhibit key oncogenic pathways such as STAT3, PI3K/AKT, and mTOR .
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to trigger programmed cell death in cancer cells.
  • Modulation of Hormonal Signaling : The compound's interaction with hormone receptors may alter the expression of genes involved in growth and metabolism.

Case Studies

Several studies have been conducted to evaluate the efficacy of EC330 in preclinical models:

  • Study on Breast Cancer Cells : In vitro studies using MCF7 breast cancer cells demonstrated that EC330 effectively inhibits LIF signaling and reduces cell viability by inducing apoptosis.
  • Study on Colorectal Cancer : Animal models treated with EC330 showed a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of EC330 better, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar steroid core; different substituentsAnticancer
Compound BContains a cyclopropyl group; different ring systemHormonal modulation
Compound CFused ring system; variations in functional groupsAntioxidant

EC330's unique combination of substituents and stereochemistry may confer distinct biological activities not observed in these similar compounds .

常见问题

Q. Basic: What synthetic strategies are recommended for constructing the steroidal backbone with cyclopropane and difluoropropynyl substituents?

Methodological Answer:
The synthesis of steroidal frameworks with complex substituents (e.g., cyclopropane and difluoropropynyl groups) typically involves:

  • Stepwise Functionalization : Introduce substituents post-core formation. For example, cyclopropane groups can be added via [2+1] cycloaddition reactions, while difluoropropynyl moieties may require Sonogashira coupling under anhydrous conditions ( ).
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) or acetyl groups to protect hydroxyls during synthesis ( ).
  • Purification : Column chromatography with gradients like petroleum ether/ethyl acetate (e.g., 10:1 to 5:1) achieves >95% purity, validated by TLC (Rf values) and ¹H NMR ( ).

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Cyclopropane AdditionPd(OAc)₂, CuI, PPh₃, 80°C55–65%
Difluoropropynyl CouplingIBX, TFA in DMSO, 0°C to RT60–70%
PurificationPetroleum ether/EtOAc (7:1)65%

Q. Advanced: How can conflicting stereochemical assignments in NMR and X-ray data be resolved?

Methodological Answer:
Discrepancies between NMR-derived configurations and crystallographic data require:

  • High-Resolution Crystallography : Resolve absolute stereochemistry via single-crystal X-ray diffraction (e.g., monoclinic P2₁/n system, β = 96.156°, R factor < 0.05) .
  • NOESY/ROESY NMR : Confirm spatial proximity of protons (e.g., cyclopropane phenyl vs. methyl groups) .
  • DFT Calculations : Compare experimental and computed ¹³C chemical shifts to validate configurations .

Example Conflict Resolution :
In a related compound, crystallography confirmed the 17-hydroxy group’s axial orientation, contradicting initial NMR assumptions due to steric shielding .

Q. Basic: What analytical methods are critical for purity assessment and structural verification?

Methodological Answer:

  • UPLC-PDA with Factorial Design : Optimize mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to separate diastereomers. A 2² factorial design evaluates pH and gradient effects .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY (e.g., distinguish cyclopropane protons at δ 0.8–1.2 ppm) .

Q. Advanced: How can stability issues arising from the difluoropropynyl group be mitigated during storage?

Methodological Answer:
The 1,1-difluoroprop-2-ynyl group is prone to hydrolytic degradation. Mitigation strategies include:

  • Storage Conditions : Anhydrous environments (<0.1% H₂O) at –20°C in amber vials .
  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent alkyne polymerization .
  • Stability Testing : Monitor decomposition via UPLC at t = 0, 7, 30 days under accelerated conditions (40°C/75% RH) .

Table 2: Recommended Handling Protocols

ParameterRequirementReference
Humidity<30% RH
LightAmber glass, UV-filtered storage
PPEP95 respirator, nitrile gloves

Q. Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Anti-Inflammatory Activity : Measure inhibition of phospholipase A₂ (PLA₂) in RAW 264.7 macrophages, comparing IC₅₀ to dexamethasone ( ).
  • Receptor Binding : Use fluorescence polarization assays for glucocorticoid receptor (GR) affinity .
  • Cytotoxicity : MTT assay in HEK293 cells to rule off-target effects ( ).

Q. Advanced: How can synthetic yields be improved for large-scale (>10 mmol) preparations?

Methodological Answer:

  • Catalyst Optimization : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ for higher turnover in cyclopropane formation .
  • Flow Chemistry : Continuous reactors minimize side reactions in exothermic steps (e.g., IBX oxidations) .
  • DoE (Design of Experiments) : A 3-factor (temperature, catalyst loading, solvent ratio) response surface methodology (RSM) identifies optimal conditions .

Q. Basic: What are the critical hazards and safety protocols for handling this compound?

Methodological Answer:

  • Hazards : Potential carcinogenicity (IARC/ACGIH Category 2), skin sensitization .
  • PPE : Full-body chemical suits, P95 respirators, and emergency eye wash stations .
  • Spill Management : Absorb with vermiculite, avoid drainage, and dispose as hazardous waste .

Q. Advanced: What computational approaches predict metabolic pathways for the difluoropropynyl moiety?

Methodological Answer:

  • MD Simulations : Analyze CYP3A4 binding to predict hydroxylation sites .
  • ADMET Predictors : Software like Schrödinger’s QikProp estimates clearance rates and metabolite formation .
  • In Silico Metabolism : Use BioTransformer 3.0 to identify likely Phase I/II transformations (e.g., defluorination or glutathione conjugation) .

属性

IUPAC Name

(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F2O2/c1-3-30(31,32)29(34)15-14-26-24-12-10-21-16-22(33)11-13-23(21)27(24)25(17-28(26,29)2)20-8-6-19(7-9-20)18-4-5-18/h1,6-9,16,18,24-26,34H,4-5,10-15,17H2,2H3/t24-,25+,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPPSPZDYGHPAN-GCNJZUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。